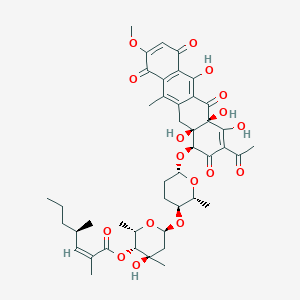
Dutomycin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dutomycin is an anthracycline antibiotic of formula C44H54O17 isolated from Streptomyces species. It directly binds to the human serine protease inhibitor B6 (SERPINB6), inducing autophagy and apoptosis. It has a role as a bacterial metabolite, an autophagy inducer, an apoptosis inducer and an antineoplastic agent. It is an anthracycline antibiotic, a tertiary alpha-hydroxy ketone, a member of phenols, an ether, a member of 1,4-benzoquinones, a disaccharide derivative, an enol, an enoate ester, a carbopolycyclic compound and a carbohydrate-containing antibiotic.
This compound is a natural product found in Streptomyces with data available.
Wissenschaftliche Forschungsanwendungen
Anticancer Applications
Dutomycin has shown promising results in cancer treatment through various studies:
- Zebrafish Xenograft Model : In vivo experiments using a zebrafish model demonstrated that this compound significantly reduced tumor area, indicating its potential as an effective anticancer agent .
- Cell Cycle Arrest : Studies have shown that this compound blocks cell growth at the S phase of the cell cycle, contributing to its antiproliferative effects against various cancer cell lines .
Antibacterial Applications
In addition to its anticancer properties, this compound also exhibits antibacterial activity:
- Activity Against Gram-positive Bacteria : Recent research has highlighted the antibacterial effects of this compound against resistant strains of bacteria, including Staphylococcus aureus. Its mechanism involves disrupting bacterial DNA biosynthesis and cell wall integrity .
- Improved Derivatives : Analogs of this compound have been developed to enhance antibacterial activity further. These derivatives have shown increased efficacy in both in vitro and in vivo settings .
Table 1: Summary of Key Studies on this compound
Challenges and Future Directions
Despite its promising applications, several challenges remain:
- Resistance Development : As with many antibiotics, there is a potential for bacteria to develop resistance against this compound and its derivatives. Continuous monitoring and development of new analogs are essential.
- Clinical Trials : More extensive clinical trials are required to fully understand the therapeutic potential and safety profile of this compound in humans.
- Mechanistic Studies : Further research is needed to elucidate the complete mechanisms through which this compound exerts its effects on cancer cells and bacteria.
Eigenschaften
CAS-Nummer |
146663-67-4 |
|---|---|
Molekularformel |
C44H54O17 |
Molekulargewicht |
854.9 g/mol |
IUPAC-Name |
[(2S,3R,4R,6S)-6-[(2R,3S,6S)-6-[[(1S,4aS,12aR)-3-acetyl-4,4a,6,12a-tetrahydroxy-9-methoxy-11-methyl-2,5,7,10-tetraoxo-1,12-dihydrotetracen-1-yl]oxy]-2-methyloxan-3-yl]oxy-4-hydroxy-2,4-dimethyloxan-3-yl] (Z,4R)-2,4-dimethylhept-2-enoate |
InChI |
InChI=1S/C44H54O17/c1-10-11-18(2)14-19(3)41(52)61-39-23(7)58-29(17-42(39,8)53)59-26-12-13-28(57-22(26)6)60-40-36(49)31(21(5)45)37(50)44(55)38(51)32-24(16-43(40,44)54)20(4)30-33(35(32)48)25(46)15-27(56-9)34(30)47/h14-15,18,22-23,26,28-29,39-40,48,50,53-55H,10-13,16-17H2,1-9H3/b19-14-/t18-,22-,23+,26+,28+,29+,39-,40-,42-,43-,44-/m1/s1 |
InChI-Schlüssel |
ZYPYHMZLLIDAAL-WNMWLNICSA-N |
SMILES |
CCCC(C)C=C(C)C(=O)OC1C(OC(CC1(C)O)OC2CCC(OC2C)OC3C(=O)C(=C(C4(C3(CC5=C(C6=C(C(=O)C=C(C6=O)OC)C(=C5C4=O)O)C)O)O)O)C(=O)C)C |
Isomerische SMILES |
CCC[C@@H](C)/C=C(/C)\C(=O)O[C@@H]1[C@@H](O[C@H](C[C@@]1(C)O)O[C@H]2CC[C@@H](O[C@@H]2C)O[C@@H]3C(=O)C(=C([C@@]4([C@]3(CC5=C(C6=C(C(=O)C=C(C6=O)OC)C(=C5C4=O)O)C)O)O)O)C(=O)C)C |
Kanonische SMILES |
CCCC(C)C=C(C)C(=O)OC1C(OC(CC1(C)O)OC2CCC(OC2C)OC3C(=O)C(=C(C4(C3(CC5=C(C6=C(C(=O)C=C(C6=O)OC)C(=C5C4=O)O)C)O)O)O)C(=O)C)C |
Synonyme |
dutomycin |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















